2-(Butan-2-yl)-2-(chloromethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Butan-2-yl)-2-(chloromethyl)oxane is a useful research compound. Its molecular formula is C10H19ClO and its molecular weight is 190.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Butan-2-yl)-2-(chloromethyl)oxane, a compound with potential biological relevance, has garnered attention in various fields, including pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃ClO
- Molecular Weight : 174.65 g/mol
- CAS Number : [Not provided in search results]
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
Case Study:
A study conducted by BenchChem highlighted the antimicrobial activities of similar compounds, indicating that modifications in the alkyl chain can enhance or diminish biological activity. The presence of the chloromethyl group is particularly noted for its role in increasing reactivity towards microbial targets .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through in vitro assays. The compound appears to inhibit key inflammatory mediators, which can be beneficial in treating conditions like arthritis or other inflammatory diseases.
Research Findings:
In silico molecular docking studies suggest that the compound interacts with specific proteins involved in inflammatory responses, such as TNF-alpha and COX-2. This interaction may lead to a reduction in pro-inflammatory cytokine production .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Protein Interaction : The chloromethyl group enhances nucleophilic substitution reactions, allowing the compound to bind effectively to target proteins.
- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels, contributing to its antioxidant properties alongside anti-inflammatory effects.
- Enzyme Inhibition : It may inhibit enzymes that play critical roles in inflammation and microbial metabolism.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |
---|---|---|---|
This compound | High | Moderate | Broad-spectrum activity |
4-chloro-3-methylphenol | Moderate | High | Stronger anti-inflammatory |
Benzyl chloride | Low | Low | Limited biological activity |
Properties
Molecular Formula |
C10H19ClO |
---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
2-butan-2-yl-2-(chloromethyl)oxane |
InChI |
InChI=1S/C10H19ClO/c1-3-9(2)10(8-11)6-4-5-7-12-10/h9H,3-8H2,1-2H3 |
InChI Key |
ORPHROORUJTMRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCCO1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.